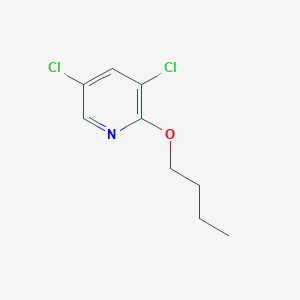

2-Butoxy-3,5-dichloropyridine

Description

2-Butoxy-3,5-dichloropyridine (CAS: 1692870-49-7) is a pyridine derivative featuring a butoxy group at position 2 and chlorine atoms at positions 3 and 5. This compound is commercially available with a purity of 95% and is utilized in synthetic chemistry, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications . The electron-withdrawing chlorine substituents and the electron-donating butoxy group create unique electronic and steric properties, influencing its reactivity and functional roles.

Properties

IUPAC Name |

2-butoxy-3,5-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGOJXKMUVLKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3,5-dichloropyridine typically involves the reaction of 3,5-dichloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Vilsmeier-Haack Chlorination

This reaction represents the primary transformation pathway for 2-butoxy-3,5-dichloropyridine, enabling selective introduction of a third chlorine atom at the 2-position.

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) or oxalyl chloride |

| Catalyst | N,N-Dimethylformamide (DMF, 0.01–0.1 mol%) |

| Temperature | 50–80°C |

| Reaction Time | 2–8 hours |

| Molar Ratio (Substrate:Cl) | 1:3–15 (optimized at 1:5–10) |

| Yield | >90% crude; 86% after purification |

| Purity | ≥98% |

Mechanistic Insight

The reaction proceeds via a two-step mechanism:

-

Activation : DMF reacts with SOCl₂ to generate a chlorinating complex (Cl⁻-DMF-SOCl₂).

-

Electrophilic Substitution : The complex facilitates chlorination at the 2-position, displacing the butoxy group.

Industrial Application

In Example 6 of Patent CN104478793A , 329 g (1.5 mol) of this compound reacted with 535 g (4.5 mol) SOCl₂ and 4.38 g DMF at 78–80°C for 26 hours. After distillation and neutralization, 235 g (86%) of 2,3,5-trichloropyridine was obtained with >97% purity .

Alkaline Hydrolysis

While not explicitly documented for this compound, analogous pyridine derivatives undergo hydrolysis under basic conditions.

Theoretical Pathway

-

Reagents : Aqueous NaOH/KOH, elevated temperatures (60–100°C).

-

Product : 3,5-Dichloro-2-hydroxypyridine (via nucleophilic substitution of butoxy group).

-

Limitation : Competing dechlorination at electron-deficient positions may occur.

Oxidation Reactivity

Manganese-based catalysts (e.g., [(L)Mn(CF₃SO₃)₂]) selectively oxidize alkylpyridines, but the electron-withdrawing chlorine atoms in this compound likely suppress such reactivity .

Critical Analysis of Limitations

-

Regioselectivity : The electron-deficient 3,5-dichloro substituents direct electrophilic attacks to the 2-position, limiting diversification.

-

Stability : The butoxy group exhibits moderate thermal stability but degrades above 150°C, restricting high-temperature applications.

This synthesis-focused reactivity profile underscores this compound’s role as a transient intermediate rather than a standalone reagent. Industrial adoption prioritizes its efficiency in trichloropyridine production, with rigorous process optimization ensuring high yields and minimal by-products .

Scientific Research Applications

Medicinal Chemistry

2-Butoxy-3,5-dichloropyridine has been explored for its potential as a pharmaceutical intermediate. It serves as a precursor for synthesizing various biologically active compounds. For instance, derivatives of this compound have shown promise as inhibitors against β-lactamase enzymes, which are critical in combating antibiotic resistance .

Case Study: β-Lactamase Inhibition

A study focused on high-throughput screening identified several pyridine derivatives that inhibited the OXA-48 β-lactamase enzyme. The structure-activity relationship (SAR) indicated that modifications on the pyridine ring significantly impacted inhibitory activity, showcasing the relevance of compounds like this compound in drug design .

Agricultural Chemistry

In agricultural applications, this compound has been evaluated for its herbicidal properties. Its ability to act as a selective herbicide demonstrates its utility in managing weed populations while minimizing crop damage.

Case Study: Herbicidal Activity

Research indicated that formulations containing this compound exhibited effective control over certain weed species without affecting the growth of nearby crops. This selectivity is crucial for integrated pest management strategies in sustainable agriculture.

Material Science

The compound's unique chemical structure allows it to be utilized in developing advanced materials. Its derivatives have been investigated for applications in organic electronics and as intermediates in synthesizing polymers with specific functionalities.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized novel polymeric materials using this compound as a building block. These materials demonstrated enhanced electrical conductivity and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-Butoxy-3,5-dichloropyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

The position and type of substituents significantly alter molecular properties. Key analogues include:

| Compound Name | Substituent Positions | CAS Number | Purity | Key Features |

|---|---|---|---|---|

| 2-Butoxy-3,5-dichloropyridine | 2-butoxy, 3-Cl, 5-Cl | 1692870-49-7 | 95% | High steric bulk at position 2 |

| 2-Butoxy-3,4-dichloropyridine | 2-butoxy, 3-Cl, 4-Cl | 1881321-30-7 | 95% | Reduced symmetry vs. 3,5-Cl |

| 5-Butoxy-2,3-dichloropyridine | 5-butoxy, 2-Cl, 3-Cl | 1345472-06-1 | 98% | Altered electronic distribution |

| 2-Amino-3,5-dichloropyridine | 2-amino, 3-Cl, 5-Cl | Not provided | N/A | Higher reactivity (amino group) |

Key Observations :

Electronic Properties and Reactivity

Substituents critically influence HOMO-LUMO gaps and ionization energies, which correlate with chemical reactivity. Data from pyridine derivatives with amino and benzyloxy groups (Table 1) provide indirect insights:

Table 1 : Electronic Properties of Selected Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ∆E (eV) | Ionization Energy (eV) |

|---|---|---|---|---|

| Pyridine | -6.5889 | -0.5481 | 6.0408 | 6.5889 |

| 2-Amino-3,5-dichloropyridine | -5.4760 | -2.1320 | 3.3440 | 5.4760 |

| 2-Amino-5-chloropyridine | -5.4980 | -2.0130 | 3.4850 | 5.4980 |

Inferences for this compound :

- HOMO-LUMO Gap: The butoxy group, being electron-donating, may raise HOMO energy compared to amino derivatives, reducing the ∆E gap and increasing reactivity. However, the electron-withdrawing Cl atoms counterbalance this effect, likely resulting in a ∆E closer to 3.3–3.5 eV .

- Corrosion Inhibition: Pyridine derivatives with lower ∆E values (e.g., 2-amino-3,5-dichloropyridine, ∆E = 3.3440 eV) exhibit higher inhibition efficiency (IE% = 52.14%) due to enhanced adsorption on metal surfaces. The bulkier butoxy group may reduce IE% by sterically hindering surface interactions .

Biological Activity

2-Butoxy-3,5-dichloropyridine (BDCP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the current understanding of BDCP's biological activity, including its mechanisms of action, therapeutic potentials, and implications in various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group and two chlorine substituents on the pyridine ring. This structural configuration is believed to influence its biological activity significantly. The compound's molecular formula is , and it has been synthesized for various applications, particularly in the development of herbicides and insecticides .

BDCP exhibits several biological activities, primarily through its interaction with various biological targets:

- Toll-Like Receptors (TLRs) : BDCP has been studied for its agonistic effects on Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. Research indicates that BDCP can activate TLR7, leading to an immune response characterized by the release of pro-inflammatory cytokines .

- Inflammatory Pathways : In vitro studies have shown that BDCP can modulate inflammatory pathways by influencing cytokine production. For instance, it has been observed to reduce TNF-α-induced adhesion of monocytes to epithelial cells, suggesting potential anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Inflammatory Bowel Disease (IBD) : A study investigated the effects of BDCP derivatives on IBD models induced by TNBS (2,4,6-trinitrobenzenesulfonic acid). The results demonstrated significant recovery in colon weight and myeloperoxidase levels, indicating a reduction in inflammation when administered at a dose of 1 mg/kg. This suggests that BDCP may have therapeutic potential for IBD treatment .

- Antimicrobial Activity : In another study focusing on bacterial resistance, BDCP was evaluated for its ability to inhibit OXA-48 β-lactamase enzymes. The compound showed promising results as a reversible inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains like Klebsiella pneumoniae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.